molecular formula C19H21FN2O3S B5833104 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE

1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE

Cat. No.: B5833104
M. Wt: 376.4 g/mol
InChI Key: KCNPPVBIQRKBCI-UHFFFAOYSA-N
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Description

1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3-phenyl-1-propanone is a complex organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3-phenyl-1-propanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3-phenyl-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or phenyl derivatives.

Scientific Research Applications

1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3-phenyl-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3-phenyl-1-propanone involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The phenylpropanone moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3-phenyl-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluorophenylsulfonyl and phenylpropanone moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-7-9-18(10-8-17)26(24,25)22-14-12-21(13-15-22)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNPPVBIQRKBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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